Nemorubicin Exhibits >3,000-Fold Enhanced Cytotoxicity Following CYP3A4-Mediated Bioactivation to PNU-159682 Compared to Parent Compound and Doxorubicin
Nemorubicin functions as a CYP3A4-activated prodrug that is converted in human liver microsomes to the metabolite PNU-159682, which demonstrates >3,000-fold greater cytotoxicity than both the parent compound MMDX and doxorubicin in vitro [1]. The bioactivation is specifically mediated by CYP3A4, with no significant conversion observed with CYP3A5, CYP3A7, or other CYP isoforms [2]. Preincubation of nemorubicin with human liver microsomes in the presence of NADPH increased cytotoxicity against ES-2 ovarian carcinoma cells by 50-fold [3].
| Evidence Dimension | Cytotoxic potency (relative fold-increase) |
|---|---|
| Target Compound Data | PNU-159682 (metabolite): >3,000-fold more cytotoxic than parent; Nemorubicin + microsomes: 50-fold cytotoxicity increase |
| Comparator Or Baseline | MMDX (nemorubicin) and doxorubicin baseline cytotoxicity |
| Quantified Difference | >3,000-fold; 50-fold (microsomal activation) |
| Conditions | Human liver microsomes + NADPH; CYP3A4-expressing microsomes; ES-2 human ovarian carcinoma cells |
Why This Matters
This prodrug activation mechanism enables liver-selective cytotoxicity, a critical differentiator for hepatocellular carcinoma research and intra-hepatic artery drug delivery development.
- [1] Quintieri L, Geroni C, Fantin M, Battaglia R, Rosato A, Speed W, Zanovello P, Floreani M. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes. Clin Cancer Res. 2005;11(4):1608-1617. View Source
- [2] Quintieri L, Rosato A, Napoli E, Sola F, Geroni C, Floreani M, Zanovello P. In vivo antitumor activity and host toxicity of methoxymorpholinyl doxorubicin: role of cytochrome P450 3A. Cancer Res. 2000;60(12):3232-3238. PMID: 10866316. View Source
- [3] ChemicalBook. Nemorubicin: Metabolism and Pharmacokinetics, Cytotoxic Activity and Toxicity Studies. 2023. View Source
